Hydroxyglimepiride

Übersicht

Beschreibung

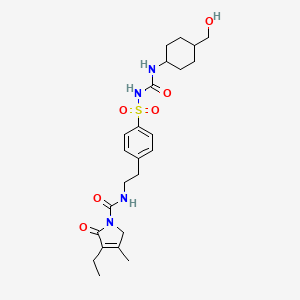

Hydroxyglimepiride is a sulfonamide with the molecular formula C24H34N4O6S . It is also known as trans-Hydroxy Glimepiride . The molecular weight of Hydroxyglimepiride is 506.6 g/mol .

Synthesis Analysis

The synthesis of Hydroxyglimepiride involves a novel and simple approach . It includes the preparation of a carbamate of 3-ethyl-4-methyl-1H-pyrrol-2 (5H)-one, followed by its reaction . The synthesis of trans-hydroxyglimepiride, a human metabolite of the blood glucose-lowering agent glimepiride, and its corresponding cis-stereoisomer are described .

Molecular Structure Analysis

The IUPAC name of Hydroxyglimepiride is 4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide . The InChI and Canonical SMILES are also provided for further structural analysis .

Physical And Chemical Properties Analysis

Hydroxyglimepiride has a molecular weight of 506.6 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

Antihyperglycemic Therapy

Hydroxyglimepiride is a metabolite of Glimepiride , which is a third-generation sulfonylurea agent . It exhibits potent anti-hyperglycemic activity and is commonly used in the treatment of type II diabetes . The safety and efficacy of Glimepiride have been analyzed from the perspective of evidence-based medicine .

Cardioprotection

Glimepiride, from which Hydroxyglimepiride is derived, has been found to have cardioprotective properties . This is due to its anti-atherogenic activity, capacity to correct endothelial dysfunction and hemostatic system, as well as the absence of an inhibitory effect on ischemic preconditioning .

Metabolite Synthesis

Hydroxyglimepiride is synthesized as a metabolite of Glimepiride . A facile and scalable synthetic route for preparing metabolites of Glimepiride has been disclosed, which includes the synthesis of Hydroxyglimepiride .

Drug Metabolism Studies

The metabolic processes of drugs are always the subject of intense scrutiny in pharmaceutical companies and research institutions . The isolation, identification, synthesis, and pharmacological/toxicological studies of metabolites like Hydroxyglimepiride are necessary during early-stage drug development and play an important role in drug discovery .

Transdermal Drug Delivery

Glimepiride, the parent compound of Hydroxyglimepiride, is a hydrophobic drug that dissolves slowly and yields inconsistent clinical responses after oral administration . Transdermal drug delivery is an appropriate alternative to oral administration .

Lowering Glucose Effect

Hydroxyglimepiride contributes about 33% of the lowering glucose effect of the parent compound, Glimepiride .

Eigenschaften

IUPAC Name |

4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNQMQLWOOVHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155602 | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyglimepiride | |

CAS RN |

127554-89-6, 600177-94-4 | |

| Record name | Hydroxyglimepiride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYGLIMEPIRIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is significant about the synthesis of Hydroxyglimepiride detailed in the research?

A1: The research by Novoa et al. [] focuses on the total synthesis of both cis and trans isomers of Hydroxyglimepiride. This is significant because Hydroxyglimepiride is an active metabolite of Glimepiride, a drug used to treat type 2 diabetes. Understanding the synthesis of this metabolite is crucial for studying its pharmacological properties and potential applications.

Q2: Are there other research areas where Hydroxyglimepiride synthesis is relevant?

A2: Interestingly, Hydroxyglimepiride synthesis is also mentioned in research focusing on a diverse range of natural products. In a study by Nicolaou et al. [], its synthesis is grouped with investigations into complex molecules like Nagahamide A and Sanglifehrin A. This suggests that the synthetic strategies employed for Hydroxyglimepiride could have broader implications for the synthesis of other complex organic molecules with potential biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

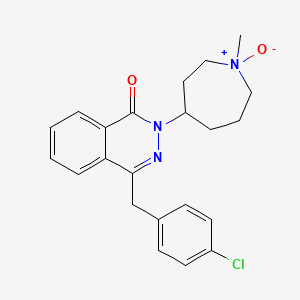

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)